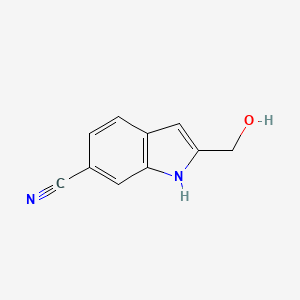

2-(ヒドロキシメチル)-1H-インドール-6-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Hydroxymethyl)-1H-indole-6-carbonitrile” is a compound that contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The “2-(Hydroxymethyl)” part suggests a -CH2OH group is attached to the second carbon of the indole ring. The “6-carbonitrile” part indicates a -CN group is attached to the sixth carbon of the indole ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, with the hydroxymethyl and carbonitrile groups attached at the 2nd and 6th positions respectively . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the hydroxymethyl and carbonitrile groups . The hydroxymethyl group (-CH2OH) is a versatile functional group that can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions . The carbonitrile group (-CN) is also reactive and can participate in reactions such as hydrolysis, reduction, and addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar hydroxymethyl and carbonitrile groups could increase its solubility in polar solvents . The exact properties would need to be determined experimentally .

科学的研究の応用

生体触媒

この化合物は、生体触媒プロセスで使用できます。たとえば、同様の構造は、バイオマス由来の2,5-ビス(ヒドロキシメチル)フラン(BHMF)の生合成に使用されています。 BHMFは、ポリマー、医薬品、および大環状ポリエーテル化合物を合成するための重要な構成ブロックです .

作用機序

Target of Action

It is known that indole derivatives can interact with various biological targets, including enzymes and receptors

Mode of Action

The exact mode of action of 2-(Hydroxymethyl)-1H-indole-6-carbonitrile is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The hydroxymethyl and carbonitrile groups may also play a role in its interaction with biological targets.

Biochemical Pathways

Indole derivatives can influence various biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties . These factors can affect the compound’s bioavailability, which is crucial for its efficacy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard. It could also pose health hazards if ingested, inhaled, or if it comes into contact with the skin or eyes . Proper safety precautions should be taken when handling this compound .

将来の方向性

The future directions for research on this compound could include exploring its potential uses in various fields . For example, it could be studied as a potential pharmaceutical compound, or as a building block for the synthesis of more complex molecules . Further studies could also focus on developing more efficient methods for its synthesis .

特性

IUPAC Name |

2-(hydroxymethyl)-1H-indole-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-7-1-2-8-4-9(6-13)12-10(8)3-7/h1-4,12-13H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEFKSYRAATNAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC(=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B1314423.png)

![(Z)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate](/img/structure/B1314425.png)